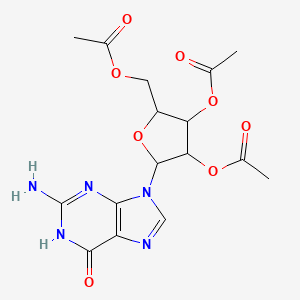![molecular formula C19H16F3N5O4S2 B11536414 N-[5-({[(4-methylphenyl)sulfonyl]amino}methyl)-1,3,4-thiadiazol-2-yl]-4-[(trifluoroacetyl)amino]benzamide](/img/structure/B11536414.png)
N-[5-({[(4-methylphenyl)sulfonyl]amino}methyl)-1,3,4-thiadiazol-2-yl]-4-[(trifluoroacetyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{5-[(4-METHYLBENZENESULFONAMIDO)METHYL]-1,3,4-THIADIAZOL-2-YL}-4-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDE is a complex organic compound that features a combination of sulfonamide, thiadiazole, and benzamide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-METHYLBENZENESULFONAMIDO)METHYL]-1,3,4-THIADIAZOL-2-YL}-4-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of 4-METHYLBENZENESULFONAMIDE: This can be synthesized by reacting 4-methylbenzenesulfonyl chloride with ammonia or an amine under controlled conditions.
Synthesis of 1,3,4-THIADIAZOLE: This involves the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base.
Coupling Reactions: The intermediate compounds are then coupled using appropriate coupling agents and conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-{5-[(4-METHYLBENZENESULFONAMIDO)METHYL]-1,3,4-THIADIAZOL-2-YL}-4-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under strong oxidizing conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide and benzamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction of nitro groups would yield corresponding amines.
Wissenschaftliche Forschungsanwendungen
N-{5-[(4-METHYLBENZENESULFONAMIDO)METHYL]-1,3,4-THIADIAZOL-2-YL}-4-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antibacterial, antifungal, or anticancer activities.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Chemical Research: It serves as a model compound for studying the reactivity and properties of sulfonamide and thiadiazole derivatives.
Wirkmechanismus
The mechanism of action of N-{5-[(4-METHYLBENZENESULFONAMIDO)METHYL]-1,3,4-THIADIAZOL-2-YL}-4-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the thiadiazole ring can interact with metal ions or other biomolecules. The trifluoroacetamido group may enhance the compound’s stability and binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-METHYLBENZENESULFONAMIDE: A simpler sulfonamide derivative with similar functional groups.
1,3,4-THIADIAZOLE: A core structure found in many bioactive compounds.
TRIFLUOROACETAMIDO BENZAMIDE: A compound with similar trifluoroacetamido and benzamide groups.
Uniqueness
N-{5-[(4-METHYLBENZENESULFONAMIDO)METHYL]-1,3,4-THIADIAZOL-2-YL}-4-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDE is unique due to the combination of these functional groups in a single molecule, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C19H16F3N5O4S2 |
|---|---|
Molekulargewicht |
499.5 g/mol |
IUPAC-Name |
N-[5-[[(4-methylphenyl)sulfonylamino]methyl]-1,3,4-thiadiazol-2-yl]-4-[(2,2,2-trifluoroacetyl)amino]benzamide |
InChI |
InChI=1S/C19H16F3N5O4S2/c1-11-2-8-14(9-3-11)33(30,31)23-10-15-26-27-18(32-15)25-16(28)12-4-6-13(7-5-12)24-17(29)19(20,21)22/h2-9,23H,10H2,1H3,(H,24,29)(H,25,27,28) |
InChI-Schlüssel |
RQXGKXICXQIUQG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methoxy-4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B11536334.png)
![2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide](/img/structure/B11536336.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(5-bromothiophen-2-yl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11536342.png)
![N-Phenyl-N-({N'-[(E)-{4-[(E)-{[2-(N-phenylmethanesulfonamido)acetamido]imino}methyl]phenyl}methylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B11536343.png)
![1-[4-(4-bromophenyl)-3'-(2-chlorophenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B11536348.png)
![N-benzyl-N-(2-{[(2E)-2-(2-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B11536350.png)
![4-chloro-N-{1-[(3-chlorophenyl)carbamoyl]cyclohexyl}benzamide](/img/structure/B11536354.png)
![2-Ethoxy-4-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl 4-bromobenzoate](/img/structure/B11536356.png)
![2-bromo-N'-((E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene)benzohydrazide](/img/structure/B11536359.png)
![4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-iodobenzoate](/img/structure/B11536364.png)
![N-({N'-[(E)-[4-(Dipropylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11536381.png)

![2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11536398.png)

